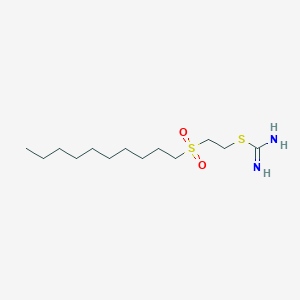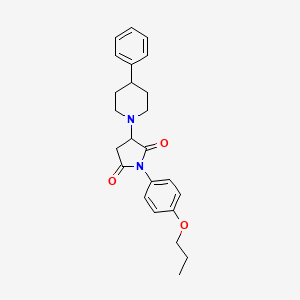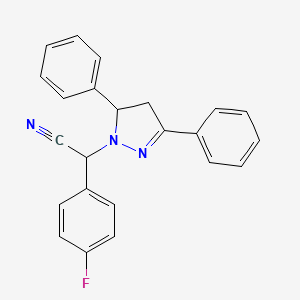![molecular formula C15H10F3N3O2S B11052336 2-{5-sulfanyl-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B11052336.png)
2-{5-sulfanyl-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-sulfanyl-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}phenol is a complex organic compound that belongs to the class of triazole derivativesThis particular compound features a trifluoromethoxyphenyl group, which is known for enhancing the biological activity of molecules due to its electron-withdrawing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-sulfanyl-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}phenol typically involves the cyclization of appropriate hydrazinecarbothioamides with aromatic isothiocyanates. The general method includes the following steps :
Preparation of Hydrazinecarbothioamides: This is achieved by reacting carboxylic acid hydrazides with aromatic isothiocyanates.
Cyclization: The hydrazinecarbothioamides undergo cyclization to form the triazole ring.
Introduction of the Trifluoromethoxyphenyl Group:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{5-sulfanyl-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}phenol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-{5-sulfanyl-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}phenol has several scientific research applications due to its unique structure and biological activity :
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used to investigate the mechanisms of action of triazole derivatives.
Industrial Applications: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{5-sulfanyl-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}phenol involves its interaction with various molecular targets . The trifluoromethoxyphenyl group enhances the compound’s ability to interact with biological molecules, leading to its observed biological activities. The exact pathways and targets depend on the specific application, but common targets include enzymes and receptors involved in microbial growth and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound shares the triazole core but has different substituents, leading to variations in biological activity.
1,2,4-Triazole Derivatives: These compounds are known for their antimicrobial and antifungal properties and are structurally similar to 2-{5-sulfanyl-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}phenol.
Uniqueness
The presence of the trifluoromethoxyphenyl group in this compound makes it unique compared to other triazole derivatives. This group enhances the compound’s electron-withdrawing properties, leading to increased biological activity and stability .
Properties
Molecular Formula |
C15H10F3N3O2S |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10F3N3O2S/c16-15(17,18)23-10-7-5-9(6-8-10)21-13(19-20-14(21)24)11-3-1-2-4-12(11)22/h1-8,22H,(H,20,24) |
InChI Key |
CKVAYFDPBFGHDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)OC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10-(7-methoxy-1,3-benzodioxol-5-yl)-3,4,6,7,8,10-hexahydro-1H-cyclopenta[g]furo[3,4-b]quinolin-1-one](/img/structure/B11052265.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11052272.png)
![1-[4-(Hexyloxy)phenyl]-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11052273.png)
![N-{[4-(propan-2-yl)cyclohexyl]carbonyl}methionine](/img/structure/B11052276.png)
![7-Imino-2,4,5-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene-1,8,8-tricarbonitrile](/img/structure/B11052277.png)


![1-butyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B11052303.png)

![Di-tert-butyl 6-hydroxy-6-methyl-2-phenyl-4-[(2-phenylethyl)amino]cyclohex-3-ene-1,3-dicarboxylate](/img/structure/B11052317.png)
![2-[5-(trifluoromethyl)-1H-benzimidazol-1-yl]aniline](/img/structure/B11052320.png)
![Ethyl 2-({[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B11052333.png)
